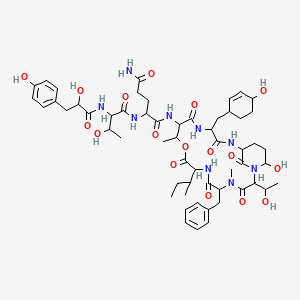Aeruginopeptin 95B
CAS No.:
Cat. No.: VC1930611
Molecular Formula: C56H79N9O17
Molecular Weight: 1150.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C56H79N9O17 |
|---|---|
| Molecular Weight | 1150.3 g/mol |
| IUPAC Name | N-[5-benzyl-8-butan-2-yl-21-hydroxy-15-[(4-hydroxycyclohex-2-en-1-yl)methyl]-2-(1-hydroxyethyl)-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[3-hydroxy-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]butanoyl]amino]pentanediamide |
| Standard InChI | InChI=1S/C56H79N9O17/c1-7-28(2)44-56(81)82-31(5)46(63-48(73)37(21-23-42(57)71)58-52(77)45(29(3)66)62-51(76)41(70)27-34-15-19-36(69)20-16-34)53(78)60-39(25-33-13-17-35(68)18-14-33)49(74)59-38-22-24-43(72)65(54(38)79)47(30(4)67)55(80)64(6)40(50(75)61-44)26-32-11-9-8-10-12-32/h8-13,15-17,19-20,28-31,33,35,37-41,43-47,66-70,72H,7,14,18,21-27H2,1-6H3,(H2,57,71)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,73) |
| Standard InChI Key | TUPDMLYCDOSVAR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)O)O)CC4CCC(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)O)C |
Introduction
Chemical Properties and Identification
Aeruginopeptin 95B is a cyclodepsipeptide with the molecular formula C56H79N9O17 and a molecular weight of 1150.3 Daltons (monoisotopic molecular weight: 1149.5593921584 Daltons) . This compound is registered in various chemical databases with the following identifiers:
| Property | Value |
|---|---|
| PubChem CID | 23724560 |
| CAS Registry Number | 152510-32-2 |
| ChEBI ID | 80073 |
| KEGG | C15745 |
| InChIKey | TUPDMLYCDOSVAR-UHFFFAOYSA-N |
The compound was first entered into the PubChem database on February 8, 2008, with the most recent modification recorded on February 22, 2025 . Aeruginopeptin 95B has several synonyms, including its systematic IUPAC name: N1-((2S,5S,8S,11S,12S,15S,18S,21R)-5-benzyl-8-((S)-sec-butyl)-21-hydroxy-15-((4-hydroxycyclohex-2-en-1-yl)methyl)-2-((R)-1-hydroxyethyl)-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaazabicyclo[16.3.1]docosan-12-yl)-2-(3-hydroxy-2-(2-hydroxy-3-(4-hydroxyphenyl)propanamido)butanamido)pentanediamide .
Biological Source and Biosynthesis
Aeruginopeptin 95B is primarily produced by specific strains of cyanobacteria, particularly Microcystis aeruginosa. Two specific strains have been identified as producers of this compound:
The biosynthesis of Aeruginopeptin 95B, like many cyanobacterial peptides, occurs through non-ribosomal peptide synthetase (NRPS) pathways. This process involves specialized enzyme complexes that assemble the peptide without the direct involvement of mRNA or ribosomes. The biosynthetic prediction for Aeruginopeptin 95B suggests the involvement of L-Arg and L-Asp as starting substrates in alkaloid biosynthesis .
The compound is part of a larger family of structurally related aeruginopeptins, including Aeruginopeptin 95-A, 228-A, and 228-B, all produced by Microcystis aeruginosa . These compounds differ in their amino acid composition and structural configurations, which can influence their biological activities and properties.
Detection and Analytical Methods
Aeruginopeptin 95B has been detected and characterized using various analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). In studies of toxic Microcystis aeruginosa strains, the following analytical parameters have been reported:
| Strain | % MeOH Fraction | Retention Time (min) | m/z | Ion Detected | Compound |
|---|---|---|---|---|---|
| TAC 95 | 60 | 15.1 | 1132.92 | [M + H − H2O]+ | Aeruginopeptin 95B (2) |
| TAC 95 | 60 | 15.4 | 1129.04 | [M + H − H2O]+ | Aeruginopeptin 95A (1) |
The compound was detected in the 60% methanol fraction with a retention time of 15.1 minutes, presenting as an [M + H − H2O]+ ion with m/z 1132.92 . This analytical profile helps in the identification and quantification of Aeruginopeptin 95B in environmental samples and laboratory cultures.
Biochemical Activity and Inhibitory Properties
Aeruginopeptin 95B has been investigated for its potential inhibitory activities against various serine proteases. A comprehensive evaluation of its inhibitory properties revealed the following results:
| Serine Protease | Concentration Tested (µg/mL) | Inhibitory Activity |
|---|---|---|
| Thrombin | 10, 1 | Negative (−) |
| Factor VIIa (fVIIa) | 100, 10 | Negative (−) |
| fVIIa-soluble Tissue Factor (fVIIa-sTF) | 100, 10, 1 | Negative (−) |
Ecological Significance
Aeruginopeptin 95B has been identified as a semiochemical utilized by Microcystis aeruginosa in its chemical communication system . This suggests that beyond any potential human applications, the compound plays a crucial role in the ecology and biology of the producing organism.
Cyanobacterial peptides like Aeruginopeptin 95B are thought to provide competitive advantages to their producers in aquatic ecosystems. They may function in:
-
Chemical defense against predators or competing microorganisms
-
Signaling between cells of the same or different species
-
Adaptation to environmental stressors
-
Regulation of cell development and differentiation
The production of these bioactive peptides may contribute to the ecological success of Microcystis aeruginosa, particularly in freshwater environments where it can form dense blooms under favorable conditions.
Relationship to Other Cyanobacterial Peptides
Aeruginopeptin 95B belongs to a diverse group of bioactive cyanobacterial peptides. These compounds share structural similarities but exhibit a wide range of biological activities. The following table illustrates the relationship between aeruginopeptins and other cyanobacterial peptides:
| Peptide Class | Representative Compounds | Biological Activity | Chemical Classification |
|---|---|---|---|
| Aeruginopeptins | 95-A, 95-B, 228-A, 228-B | Protease inhibitor | Peptide (cyan) |
| Aeruginosins | 101, 102A/B, 103A, K139, 298A | Protease inhibitor | Peptide (aeru) |
| Anabaenopeptins | A, B, C, E, F, G, H | Various | Peptide |
| Microcystins | LR, RR, YR | Hepatotoxic | Peptide |
| Spumigins | A, J | Thrombin inhibitor | Peptide |
This classification highlights the chemical diversity and functional versatility of cyanobacterial peptides, with aeruginopeptins representing an important subfamily with distinct structural characteristics and biological activities .
Compensatory Mechanisms and Production Dynamics
Research on cyanobacterial peptides has revealed interesting compensatory mechanisms in their production. When production of certain peptides is reduced or eliminated, others may be produced in greater quantities. For example, studies have shown that:
"The loss of this toxin has as consequence the increased production of cyanopeptolins and aeruginosins" .
While this research was primarily focused on microcystins, similar mechanisms may influence the production of aeruginopeptins in response to environmental conditions or genetic modifications. This compensatory dynamic ensures the constitutive production of peptides with similar functions in unstable environments, potentially increasing the survival chances of the producing organisms .
Production of cyanobacterial peptides like Aeruginopeptin 95B may be influenced by various environmental factors:
-
Light intensity and quality
-
Temperature
-
Nutrient availability
-
Growth phase of the organism
Understanding these dynamics is crucial for optimizing the production and isolation of Aeruginopeptin 95B for research or potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume